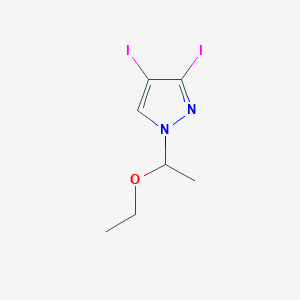

1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Synthetic Chemistry

Pyrazole derivatives represent a prominent class of five-membered nitrogen-containing heterocyclic compounds. Their unique structural and electronic properties have established them as essential components in various areas of chemical science. In medicinal chemistry, the pyrazole nucleus is a privileged scaffold found in a wide array of pharmaceutical agents. Furthermore, pyrazole derivatives are integral to the development of agrochemicals, dyes, and advanced materials. Their ability to act as ligands for transition metals also underscores their importance in catalysis. The versatility of the pyrazole ring allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired chemical reactivity and biological activity.

Role of Halogenated Pyrazole Scaffolds in Organic Synthesis

The introduction of halogen atoms onto the pyrazole core dramatically enhances its synthetic utility. Halogenated pyrazoles, particularly iodo- and bromo-substituted derivatives, are key precursors for a multitude of chemical transformations. They are especially valuable substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the assembly of complex molecules from simpler, halogenated precursors. The regioselective introduction of halogens onto the pyrazole ring is a critical aspect of their synthetic design, as the position of the halogen dictates the subsequent functionalization and the final structure of the target molecule.

Positioning 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole within Contemporary Synthetic Methodologies

This compound is a strategically designed synthetic intermediate that leverages the attributes of both substituted and halogenated pyrazoles. The ethoxyethyl group serves as a protecting group for the pyrazole nitrogen, which is often necessary in cross-coupling reactions as unprotected pyrazoles can act as ligands for the metal catalyst, thereby inhibiting the reaction. This protection is readily introduced and can be removed under mild acidic conditions.

The presence of two iodine atoms at the 3- and 4-positions of the pyrazole ring makes this compound a highly valuable precursor for the synthesis of polysubstituted pyrazoles. The differential reactivity of the iodo-substituents can potentially allow for sequential and regioselective functionalization. This di-iodinated scaffold is particularly well-suited for creating diverse libraries of compounds through various cross-coupling reactions, enabling the introduction of a wide range of substituents at these two positions.

A key application for this compound is in Sonogashira cross-coupling reactions. For instance, it is a precursor for the synthesis of compounds like 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde and 1-(1-ethoxyethyl)-3-nitro-4-(phenylethynyl)-1H-pyrazole, which are valuable intermediates for further cyclization reactions. arkat-usa.org The reactivity of this compound has also been compared to other iodinated pyrazoles in the context of their conversion to Grignard reagents, highlighting its potential for derivatization into pyrazole aldehydes. arkat-usa.org

Research Findings and Data

The synthesis of this compound is achieved through the protection of the nitrogen of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether. This reaction is typically carried out in dichloromethane (B109758) with a catalytic amount of trifluoroacetic acid. The product can be purified by recrystallization from n-hexane to yield slightly yellow crystals. arkat-usa.org

Table 1: Synthesis and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Starting Material | 3,4-diiodo-1H-pyrazole | arkat-usa.org |

| Reagents | Ethyl vinyl ether, Trifluoroacetic acid | arkat-usa.org |

| Solvent | Dichloromethane | arkat-usa.org |

| Yield | 85.9% | arkat-usa.org |

| Appearance | Slightly yellow crystals | arkat-usa.org |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

|---|---|---|

| ¹³C NMR (101 MHz, DMSO-d₆) δ | 15.1, 21.5, 63.6, 87.4, 93.1, 128.8, 139.5 | arkat-usa.org |

| MS (m/z, %) | 220:218 (5:5), 176 (16), 174 (16), 148 (12), 146 (12), 94 (13), 73 (74), 45 (100) | arkat-usa.org |

| HRMS (ES) | Calculated for [M+Na]⁺ C₇H₁₁BrN₂NaO: 240.9947; Found: 240.9946 | arkat-usa.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethoxyethyl)-3,4-diiodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10I2N2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQWKYSTUREUQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10I2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 1 Ethoxyethyl 3,4 Diiodo 1h Pyrazole

Precursor Synthesis and Derivatization

The construction of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole hinges on a logical sequence of reactions: formation of the pyrazole (B372694) heterocycle, introduction of the diiodo substitution pattern, and finally, protection of the pyrazole nitrogen.

Synthesis of the Core Pyrazole Ring System

The foundational pyrazole ring is most commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine. This classical approach, known as the Knorr pyrazole synthesis, is a versatile and widely employed method for creating the pyrazole core. While the direct synthesis of 3,4-diiodo-1H-pyrazole from a di-iodinated 1,3-dicarbonyl precursor is not the typical route, the parent 1H-pyrazole is readily prepared and subsequently halogenated.

Following the formation of the 1H-pyrazole, the next crucial step is the introduction of two iodine atoms at the 3 and 4 positions of the pyrazole ring to furnish the direct precursor, 3,4-diiodo-1H-pyrazole. This is achieved through an oxidative iodination reaction. A common method involves treating 1H-pyrazole with iodine in the presence of an oxidizing agent such as iodic acid. This process facilitates the electrophilic substitution of hydrogen atoms on the pyrazole ring with iodine.

Installation of the 1-(1-Ethoxyethyl) Protecting Group

With the 3,4-diiodo-1H-pyrazole precursor in hand, the subsequent step is the protection of the N-H group of the pyrazole ring. This is essential for preventing unwanted side reactions in subsequent synthetic manipulations. The 1-(1-ethoxyethyl) group is a commonly used protecting group for pyrazoles.

The installation of this group is typically achieved by reacting 3,4-diiodo-1H-pyrazole with ethyl vinyl ether. arkat-usa.org This reaction is generally acid-catalyzed, with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) being sufficient to promote the addition of the pyrazole N-H across the double bond of the ethyl vinyl ether. arkat-usa.org The reaction is often carried out in a suitable organic solvent such as dichloromethane (B109758). arkat-usa.org

Regioselective Di-iodination Procedures

The regioselective di-iodination of the pyrazole ring to yield the 3,4-diiodo isomer is a critical step. Direct iodination of 1H-pyrazole can lead to a mixture of mono-, di-, and tri-iodinated products. To achieve the desired 3,4-diiodo substitution pattern, specific reaction conditions are necessary. The use of iodine in combination with an oxidizing agent like iodic acid allows for the exhaustive iodination of the pyrazole ring, followed by purification to isolate the desired isomer.

Alternative iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) can also be employed for the iodination of pyrazoles. nih.gov The choice of iodinating agent and reaction conditions can influence the regioselectivity of the iodination process.

Optimization of Reaction Conditions and Yields

Optimization of the N-protection step can involve controlling the reaction temperature. It has been noted that the addition of ethyl vinyl ether to the N-H bond of pyrazoles can be significantly exothermic, especially on a larger scale. researchgate.net To manage this, a controlled, portionwise addition of ethyl vinyl ether to the reaction mixture at a controlled temperature range, for instance, 28–33 °C, in the presence of a catalytic amount of trifluoroacetic acid (TFA) in dichloromethane, is recommended. arkat-usa.orgrsc.org

Monitoring the reaction progress is also crucial, as the 1-(1-ethoxyethyl) protecting group has been observed to migrate under acidic conditions. Initially, a mixture of N1- and N2-protected isomers may be formed. arkat-usa.org Allowing the reaction to proceed for a sufficient duration at room temperature can lead to the desired thermodynamic product. rsc.org

Investigation of Alternative Synthetic Routes

While the established route involves the synthesis and subsequent protection of 3,4-diiodo-1H-pyrazole, alternative strategies could be envisioned. One hypothetical approach could involve the initial N-protection of 1H-pyrazole with the 1-(1-ethoxyethyl) group, followed by a one-pot or sequential di-iodination. This would reverse the order of the functionalization steps. However, the stability of the protecting group under the oxidative iodination conditions would need to be carefully considered.

Another potential avenue could be the use of different iodinating reagents to improve the regioselectivity and yield of the di-iodination step. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of ceric ammonium nitrate (CAN) are known to be effective for the iodination of aromatic heterocycles and could potentially offer milder reaction conditions or different selectivity profiles. nih.gov

Furthermore, transition-metal-catalyzed cross-coupling reactions could theoretically be employed to construct the di-iodinated pyrazole core, although this would likely involve a more complex synthetic sequence starting from a differently functionalized pyrazole precursor.

Methodologies for Chiral Synthesis (if applicable from literature)

The 1-(1-ethoxyethyl) group contains a chiral center at the carbon atom bonded to the pyrazole nitrogen and the ethoxy group. The synthesis of this compound via the reaction of 3,4-diiodo-1H-pyrazole with ethyl vinyl ether results in a racemic mixture of the two enantiomers, as the addition to the planar pyrazole ring can occur from either face with equal probability.

To achieve an enantioselective synthesis, a chiral auxiliary could be employed. rsc.orgrsc.org This would involve the use of a chiral reagent to control the stereochemical outcome of the N-alkylation step. For instance, a chiral acid catalyst could potentially be used to favor the formation of one enantiomer over the other during the addition of the pyrazole to ethyl vinyl ether.

Alternatively, a chiral amine could be synthesized and then used to construct the pyrazole ring, thereby introducing chirality from the outset. For example, a chiral amine can be prepared via stereoselective addition to a chiral sulfinimine, which is derived from the condensation of a chiral sulfonamide with an aldehyde. rsc.org This chiral amine could then be incorporated into a synthetic sequence to build the pyrazole ring, resulting in an enantiomerically enriched final product. However, it is important to note that no specific literature detailing the chiral synthesis of this compound has been found. The discussion here pertains to general strategies for asymmetric pyrazole synthesis.

Reactivity and Chemical Transformations of 1 1 Ethoxyethyl 3,4 Diiodo 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Iodine Centers

The carbon-iodine bonds at the C3 and C4 positions of the pyrazole (B372694) ring are susceptible to oxidative addition by transition metals, particularly palladium, which is the foundational step for numerous cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com While specific studies detailing the Suzuki-Miyaura coupling of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole are not extensively documented, the reactivity of other iodinated and brominated pyrazoles in this reaction is well-established, suggesting a high potential for similar transformations. rsc.orgnih.gov

For a successful Suzuki-Miyaura coupling on a diiodopyrazole substrate, the reaction would typically involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and selectivity. Given the presence of two iodine atoms, selective mono- or di-arylation could potentially be controlled by modulating the reaction conditions and stoichiometry of the boronic acid reagent.

Typical Components for Suzuki-Miyaura Coupling on Halogenated Pyrazoles

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, Dimethylformamide (DMF) |

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is performed in the presence of a base, typically an amine.

Research has demonstrated the successful application of Sonogashira coupling to N-protected 3-iodo-1H-pyrazole derivatives. In a study, various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazoles were reacted with phenylacetylene (B144264) under standard Sonogashira conditions to afford the corresponding 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. researchgate.net The synthesis of this compound was also reported in this work, and its structure is analogous to the substrates that underwent successful coupling. researchgate.net

The reactions were typically carried out using a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) co-catalyst in the presence of triethylamine (B128534) (TEA) as both the base and solvent. These findings indicate that this compound is an excellent candidate for undergoing Sonogashira coupling, with the potential for sequential or double alkynylation at the C3 and C4 positions.

Sonogashira Coupling of Substituted 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazoles with Phenylacetylene researchgate.net

| Entry | Pyrazole Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 88 |

| 2 | Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | Ethyl 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carboxylate | 91 |

| 3 | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | 1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 92 |

| 4 | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 90 |

Reaction Conditions: PdCl₂(PPh₃)₂ (0.05 eq.), CuI (0.1 eq.), PPh₃ (0.2 eq.), Phenylacetylene (1.2 eq.), TEA, 80 °C.

The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. organic-chemistry.orgpsu.edu

The Negishi cross-coupling is a palladium- or nickel-catalyzed reaction between an organohalide and an organozinc reagent. wikipedia.org Organozinc compounds exhibit higher reactivity compared to their organoboron and organotin counterparts, often allowing for reactions to occur under milder conditions and with higher stereospecificity. nih.gov

The potential for this compound to undergo Negishi coupling is suggested by studies on related iodopyrazoles. For instance, it has been shown that this compound can react with Grignard reagents (i-PrMgBr), which can be a precursor to or indicative of reactivity similar to organozinc reagents. researchgate.net This reaction leads to a metal-halogen exchange, forming a pyrazolyl-magnesium species that can then be functionalized. A Negishi coupling would involve the direct reaction of the diiodopyrazole with a pre-formed organozinc compound in the presence of a suitable palladium catalyst, such as Pd(PPh₃)₄ or one employing more specialized ligands. rsc.orgacs.org

An alternative to traditional cross-coupling reactions, which require pre-functionalization of both coupling partners, is the direct functionalization of a C-H bond. researchgate.net Transition-metal-catalyzed C-H activation has emerged as a powerful tool for forming C-C bonds by coupling an aryl halide with the C-H bond of another aromatic system. rsc.org

For pyrazole systems, C-H activation can be directed by the nitrogen atoms of the ring or by other directing groups attached to it. researchgate.net While the primary application for this compound lies in the reactivity of its C-I bonds, the principles of C-H activation could be relevant for further functionalization after the iodine atoms have been replaced. For instance, if the iodine atoms are first removed (e.g., via reduction), the resulting 1-(1-ethoxyethyl)-1H-pyrazole could undergo direct arylation at the C3, C4, or C5 positions depending on the catalyst and directing group effects. researchgate.net However, in the presence of the highly reactive C-I bonds, a cross-coupling reaction would be the overwhelmingly favored pathway over C-H activation.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

The pyrazole ring is electron-rich, and the this compound molecule lacks strong electron-withdrawing substituents. Consequently, the C-I bonds in this compound are generally unreactive towards direct displacement by common nucleophiles under standard SNAr conditions. The preferred reaction pathway for functionalization at these positions is through the transition-metal-catalyzed cross-coupling reactions discussed previously.

However, reactions with highly reactive nucleophiles or organometallic reagents can proceed. For example, the reaction of this compound with isopropylmagnesium bromide (a strong nucleophile and base) results in a halogen-metal exchange at the more reactive C4 position, followed by formylation upon quenching with DMF, to produce 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde. researchgate.net This transformation, while involving a nucleophilic organometallic reagent, proceeds via a mechanism distinct from a classical SNAr pathway.

Electrophilic Aromatic Substitution and Functionalization

The pyrazole ring is an aromatic heterocycle, and while it can undergo electrophilic aromatic substitution, its reactivity is influenced by the nature of its substituents. In the case of this compound, the pyrazole ring is heavily substituted, which significantly impacts its reactivity towards electrophiles.

The pyrazole ring is generally considered electron-rich, however, the presence of two iodine atoms at the C-3 and C-4 positions has a deactivating effect on the ring due to their electron-withdrawing inductive effect. Electrophilic substitution on unsubstituted pyrazole typically occurs at the C-4 position. arkat-usa.org However, since this position is already occupied by an iodine atom in the title compound, any further electrophilic attack would be directed to the only available position, C-5.

The reaction conditions for such a substitution would likely need to be harsh due to the deactivating nature of the two iodo substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. While specific examples for this compound are not extensively documented in the literature, the C-5 position is the anticipated site of reaction.

For instance, nitration would be expected to yield 1-(1-ethoxyethyl)-3,4-diiodo-5-nitro-1H-pyrazole, though forcing conditions, such as the use of strong nitrating agents, might be necessary. Similarly, halogenation at the C-5 position could potentially be achieved using suitable halogenating agents.

Transformations Involving the 1-(1-Ethoxyethyl) Moiety

The 1-(1-ethoxyethyl) group serves as a protecting group for the pyrazole nitrogen. Its primary role is to prevent unwanted side reactions at the N-H position during other transformations of the molecule.

The 1-(1-ethoxyethyl) group is an acetal-type protecting group and is known to be labile under mild acidic conditions. researchgate.netlookchem.comumich.edu This allows for its selective removal without affecting other functional groups in the molecule, which is a crucial step in multi-step syntheses.

The deprotection is typically achieved by treating the protected pyrazole with a dilute acid. Various acidic conditions can be employed for this purpose, as detailed in the table below.

| Reagent | Solvent | Conditions | Yield |

|---|---|---|---|

| Aqueous HCl | Chloroform | Room Temperature | High |

| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (CH2Cl2) | Room Temperature | Good to High |

| p-Toluenesulfonic acid (p-TsOH) | Methanol (MeOH) | Room Temperature to Reflux | Variable |

The ease of removal of the 1-(1-ethoxyethyl) group makes it a valuable tool in the synthesis of N-unsubstituted pyrazoles after other desired modifications have been performed on the molecule. lookchem.com

Chemical modifications of the 1-(1-ethoxyethyl) group itself, without its removal, are not commonly reported in the scientific literature for this compound. Protecting groups are generally chosen for their stability under a range of reaction conditions and for their facile removal. Therefore, reactions targeting the modification of the ethoxyethyl moiety are not a typical synthetic strategy.

Regioselectivity and Chemoselectivity in Complex Reaction Pathways

This compound possesses multiple reactive sites, primarily the two carbon-iodine bonds at the C-3 and C-4 positions. This di-iodinated structure allows for selective functionalization through various cross-coupling reactions, where the regioselectivity can often be controlled.

The differential reactivity of the iodo-substituents is a key aspect of the compound's utility. It has been observed in related iodopyrazoles that the iodine atom at the C-4 position is more susceptible to metal-halogen exchange with Grignard reagents. arkat-usa.org This increased reactivity is attributed to the higher acidity of the proton at the C-5 position, which facilitates the exchange. This suggests that reactions such as iodine-magnesium exchange would preferentially occur at the C-4 position of this compound.

In the context of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the regioselectivity can be influenced by several factors including the choice of catalyst, ligands, and reaction conditions. rsc.org It is often possible to achieve selective coupling at either the C-3 or C-4 position by fine-tuning these parameters. For instance, in some dihalogenated heterocyclic systems, the use of different palladium catalysts and ligands can switch the site of reactivity.

The chemoselectivity of reactions involving this compound is also noteworthy. The carbon-iodine bonds are generally more reactive in cross-coupling reactions than C-Br or C-Cl bonds, allowing for selective transformations in molecules containing a variety of halogen atoms.

| Reaction Type | Preferential Position of Reactivity | Influencing Factors |

|---|---|---|

| Iodine-Magnesium Exchange | C-4 | Higher acidity of C-5 proton |

| Sonogashira Cross-Coupling | C-3 or C-4 | Catalyst, ligands, reaction conditions |

The ability to control the site of reaction in this compound makes it a valuable building block for the synthesis of complex, highly substituted pyrazole derivatives.

Mechanistic Investigations of Reactions Involving 1 1 Ethoxyethyl 3,4 Diiodo 1h Pyrazole

Elucidation of Reaction Pathways and Intermediates

General mechanisms for reactions of iodo-substituted heteroaromatics, such as oxidative addition in palladium-catalyzed cross-coupling reactions or metal-halogen exchange with organolithium or Grignard reagents, are well-established. It is plausible that 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole follows these general pathways, but specific studies confirming these routes and identifying any unique intermediates due to the diiodo-substitution and the ethoxyethyl protecting group are lacking.

Kinetic Studies and Rate Law Determination

A search of the scientific literature did not yield any specific kinetic studies or rate law determinations for reactions involving this compound. To date, research has not focused on the quantitative aspects of its reactivity, such as reaction rates, orders of reaction with respect to various reactants, or the influence of temperature and catalysts on reaction kinetics. Such studies would be invaluable for a deeper understanding of the reaction mechanisms and for optimizing synthetic protocols.

Computational Modeling of Reaction Mechanisms and Transition States

Computational studies, which are powerful tools for modeling reaction mechanisms and characterizing transition states, appear to be absent for reactions specifically involving this compound. While density functional theory (DFT) and other computational methods have been applied to understand the mechanisms of various reactions involving pyrazole (B372694) derivatives, the specific energetic profiles, transition state geometries, and thermodynamic parameters for reactions of this diiodinated pyrazole have not been reported. Such computational work would be instrumental in corroborating proposed reaction pathways and in providing insights into the regioselectivity of reactions at the C3 and C4 positions.

Isotopic Labeling Studies to Probe Reaction Mechanisms

Isotopic labeling is a definitive method for probing reaction mechanisms. However, there are no published reports of isotopic labeling studies conducted on this compound. Such experiments, for example, using deuterium (B1214612) or carbon-13 labeling, could provide unambiguous evidence for proposed intermediates and reaction pathways. The absence of this type of research further underscores the current lack of detailed mechanistic understanding of the reactions of this compound.

Application As a Synthetic Building Block

Construction of Complex Polyheterocyclic Architectures

The di-iodo nature of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole makes it an exceptional precursor for the synthesis of fused and linked polyheterocyclic systems. Through sequential and regioselective cross-coupling reactions, different heterocyclic moieties can be introduced at the 3- and 4-positions, leading to novel molecular frameworks with potential applications in medicinal chemistry and materials science.

One of the most powerful methods for achieving this is through sequential Sonogashira and Suzuki cross-coupling reactions. The differential reactivity of the iodine atoms, often influenced by steric and electronic factors, can be exploited to selectively introduce an alkyne at one position and an aryl or heteroaryl group at the other. For instance, a Sonogashira coupling could be performed selectively at the more reactive C4-iodine, followed by a Suzuki coupling at the C3-iodine. The resulting 3-aryl-4-alkynylpyrazole can then undergo intramolecular cyclization to afford a variety of fused pyrazole (B372694) systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, depending on the nature of the coupled partners and the reaction conditions.

Table 1: Exemplary Sequential Cross-Coupling and Cyclization for Polyheterocycle Synthesis

| Step | Reaction Type | Position | Reactant | Product |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | C4 | Terminal Alkyne | 1-(1-Ethoxyethyl)-3-iodo-4-alkynyl-1H-pyrazole |

| 2 | Suzuki Coupling | C3 | Arylboronic Acid | 1-(1-Ethoxyethyl)-3-aryl-4-alkynyl-1H-pyrazole |

While specific studies on this compound are limited, the synthesis of pyrazolo-fused heterocycles from dihalo-precursors is a well-established strategy. For example, the construction of pyrazolo[3,4-d]pyrimidine and other fused systems often relies on the functionalization of a pre-existing pyrazole ring. journalijar.comnih.gov

Precursor in the Synthesis of Advanced Organic Scaffolds

The ability to introduce two distinct functional groups onto the pyrazole core makes this compound an ideal starting material for the synthesis of advanced organic scaffolds. These scaffolds can serve as templates for the development of new pharmaceuticals, agrochemicals, and functional materials.

Through judicious choice of coupling partners in sequential cross-coupling reactions, a diverse range of functionalities can be installed. For example, a Stille coupling could introduce a stannane (B1208499) at one position, which can then participate in a subsequent cross-coupling reaction, while the other iodine atom is converted to a boronic ester via an iridium-catalyzed C-H borylation/halogen-exchange reaction. This approach allows for the creation of highly functionalized pyrazoles with orthogonal reactivity, enabling further elaboration into more complex structures.

The synthesis of 4-substituted and 3,4-disubstituted indazole derivatives through palladium-mediated cross-coupling reactions on di-iodo substrates highlights the potential for creating complex scaffolds. researchgate.net This methodology can be extrapolated to the pyrazole system, where the two iodine atoms of this compound provide the handles for such transformations.

Utility in Divergent Synthetic Strategies

Divergent synthesis, the ability to generate a library of structurally diverse compounds from a common intermediate, is a powerful tool in drug discovery and chemical biology. This compound is well-suited for such strategies due to the presence of two modifiable positions.

Starting from this common precursor, a wide array of derivatives can be synthesized by varying the coupling partners and reaction conditions. For instance, a first palladium-catalyzed reaction can be performed with a variety of boronic acids, alkynes, or amines. The resulting mono-functionalized pyrazole can then be subjected to a second, different cross-coupling reaction, leading to a multitude of disubstituted products. This approach allows for the rapid generation of a library of compounds with diverse substitution patterns around the pyrazole core.

The regioselective functionalization of dihalogenated heterocycles is a key aspect of divergent synthesis. Studies on the regioselective difunctionalization of pyridines via pyridyne intermediates demonstrate the sophisticated strategies that can be employed to control the introduction of substituents. nih.govresearchgate.net Similar principles of regiocontrol can be applied to the sequential functionalization of this compound.

Table 2: Divergent Synthesis Pathways from this compound

| Pathway | Reaction at C4 | Reaction at C3 | Resulting Scaffold |

|---|---|---|---|

| A | Suzuki Coupling (Aryl 1) | Suzuki Coupling (Aryl 2) | 3,4-Diarylpyrazole |

| B | Sonogashira Coupling (Alkyne 1) | Heck Coupling (Alkene 1) | 3-Alkenyl-4-alkynylpyrazole |

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient and atom-economical processes. nih.govbeilstein-journals.orgmdpi.com While direct participation of this compound in a classical MCR might be challenging, its derivatives can be designed to act as key building blocks in such reactions.

For example, the two iodine atoms can be transformed into other functional groups that are amenable to MCRs. One iodine could be converted to an aldehyde or a ketone, while the other is transformed into an amine or a carboxylic acid derivative. This highly functionalized pyrazole can then participate in MCRs like the Ugi or Passerini reaction, leading to the rapid assembly of complex molecules containing a pyrazole core.

Furthermore, the di-iodo precursor itself could potentially be utilized in palladium-catalyzed MCRs. For instance, a reaction involving an alkyne, carbon monoxide, and an amine could, in principle, be coupled with the di-iodopyrazole to generate complex heterocyclic structures in a single step. The development of such novel MCRs involving dihalogenated pyrazoles represents an exciting avenue for future research. Recent advances in the multicomponent synthesis of pyrazoles often involve the in-situ formation of reactive intermediates that then cyclize. rsc.orgsemanticscholar.org Derivatives of this compound could be designed to participate in these types of reaction cascades.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole, ¹³C NMR data has been reported, providing key insights into the carbon framework of the molecule.

The reported ¹³C NMR spectrum, acquired in DMSO-d₆ at 100 MHz, shows distinct signals corresponding to each carbon atom in the molecule. arkat-usa.org The chemical shifts provide evidence for the successful N-alkylation and di-iodination of the pyrazole (B372694) ring.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| CH₃ (ethoxy) | 15.2 |

| CH₃ (ethyl) | 21.6 |

| CH₂ (ethoxy) | 63.6 |

| N-CH | 86.9 |

| C4 (pyrazole) | 96.3 |

| C3 (pyrazole) | 114.9 |

| C5 (pyrazole) | 131.2 |

Note: Data sourced from a study by Al-Gharabli et al. (2015). arkat-usa.org

While this ¹³C NMR data is valuable for initial structural confirmation, a more in-depth analysis of the compound's conformation and stereochemistry would necessitate further NMR studies. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could elucidate the spatial proximity of protons, offering insights into the preferred orientation of the ethoxyethyl group relative to the pyrazole ring. Furthermore, advanced 2D NMR experiments like HSQC and HMBC would be instrumental in definitively assigning all proton and carbon signals. To date, such detailed conformational and stereochemical analyses for this compound have not been reported in the literature.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for probing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For the related compound, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, an HRMS (ES) calculated value of [M+Na]⁺ C₇H₁₁IN₂NaO: 288.9808 was reported, with a found value of 288.9809. arkat-usa.org Similarly, for 1-(1-ethoxyethyl)-3-bromo-1H-pyrazole, the calculated [M+Na]⁺ C₇H₁₁BrN₂NaO was 240.9947, with a found value of 240.9946. arkat-usa.org While the specific HRMS data for this compound is not explicitly detailed in the available literature, the mass spectrometry data for its analogues underscores the utility of this technique for confirming elemental composition.

Tandem mass spectrometry (MS/MS) would be required for a detailed fragmentation pathway analysis. Such an analysis would involve the isolation of the molecular ion or a primary fragment ion, followed by its collision-induced dissociation to generate a series of product ions. The resulting fragmentation pattern would provide valuable information about the compound's structure and the relative stability of its constituent parts. A comprehensive study of the fragmentation pathways of this compound using MS/MS has not yet been published.

Interactive Data Table: Mass Spectrometry Data for 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

| Fragment | m/z | Relative Intensity (%) |

| [M]⁺ | 266 | 7 |

| [M - C₂H₅O]⁺ | 221 | 41 |

| [M - C₂H₅OH - H]⁺ | 207 | 14 |

| [M - C₂H₅O - C₂H₄]⁺ | 193 | 11 |

| [C₄H₃IN₂]⁺ | 95 | 26 |

| [C₄H₉O]⁺ | 73 | 56 |

| [C₂H₅O]⁺ | 45 | 100 |

Note: Data for the related compound 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, sourced from Al-Gharabli et al. (2015). arkat-usa.org

X-ray Crystallography for Solid-State Structural Confirmation and Reactivity Insights

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Such a crystal structure would offer invaluable insights into:

The planarity of the pyrazole ring.

The conformation of the N-ethoxyethyl substituent.

The nature and extent of intermolecular interactions, such as halogen bonding involving the iodine atoms.

This information is crucial for understanding the compound's physical properties and for predicting its reactivity in the solid state. At present, there are no published X-ray crystallographic studies for this compound.

In-situ Spectroscopy (e.g., IR, Raman, UV-Vis) for Real-time Reaction Monitoring

In-situ spectroscopic techniques are employed to monitor chemical reactions as they occur, providing real-time data on the consumption of reactants, the formation of intermediates, and the appearance of products. These methods are invaluable for kinetic studies and for optimizing reaction conditions.

For reactions involving this compound, such as cross-coupling reactions at the C-I bonds, in-situ spectroscopy could be highly informative. For instance:

In-situ IR or Raman spectroscopy could track the disappearance of vibrational modes associated with the C-I bonds and the appearance of new bands corresponding to the newly formed C-C bonds.

In-situ UV-Vis spectroscopy could monitor changes in the electronic transitions of the pyrazole ring system as the substitution pattern is altered during the course of a reaction.

Currently, there are no specific studies in the scientific literature that have utilized in-situ spectroscopic methods to monitor reactions involving this compound.

Computational and Theoretical Studies of 1 1 Ethoxyethyl 3,4 Diiodo 1h Pyrazole

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are pivotal in determining the optimized geometry and electronic landscape of 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole. eurasianjournals.comiaea.org

DFT, particularly with hybrid functionals such as B3LYP, is a widely used method for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, theoretical calculations would likely reveal a planar pyrazole ring, a common feature for this heterocyclic system. The substitution pattern, with two bulky iodine atoms at positions 3 and 4, and an ethoxyethyl group at N1, would influence the electronic distribution within the ring.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. rdd.edu.iq These methods are particularly useful for accurately describing electron correlation effects, which can be significant in a molecule with heavy atoms like iodine.

Below is a hypothetical data table of optimized geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Predicted Value |

| C3-I Bond Length | ~2.10 Å |

| C4-I Bond Length | ~2.11 Å |

| N1-N2 Bond Length | ~1.35 Å |

| N2-C3 Bond Length | ~1.33 Å |

| C3-C4 Bond Angle | ~105° |

| N1-C5-C4 Bond Angle | ~110° |

Note: These are illustrative values based on typical pyrazole structures and have not been derived from actual quantum chemical calculations for this specific molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The 1-(1-ethoxyethyl) substituent introduces a degree of flexibility to the otherwise rigid pyrazole core. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of such flexible molecules over time. eurasianjournals.comnih.gov By simulating the motion of atoms and molecules, MD can provide insights into the preferred conformations of the ethoxyethyl group and the energy barriers between them. researchgate.net

MD simulations can also be employed to study intermolecular interactions. nih.gov For instance, by placing the molecule in a simulation box with a solvent, one can investigate how solvent molecules arrange around the solute and the nature of the interactions, such as hydrogen bonding or weaker van der Waals forces. Given the presence of iodine atoms, the potential for halogen bonding in condensed phases could also be explored. nih.gov

A typical MD simulation would track the trajectory of each atom over a period of nanoseconds, allowing for the analysis of root mean square deviation (RMSD) to assess structural stability and radial distribution functions to understand intermolecular organization. nih.gov

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers valuable tools for predicting the reactivity and selectivity of molecules. researchgate.net By analyzing the electronic properties derived from DFT calculations, one can identify the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map is particularly useful in this regard, as it visualizes the charge distribution on the molecular surface. nih.gov

For this compound, the MEP would likely show electron-rich regions around the nitrogen atoms and potentially the oxygen atom of the ethoxyethyl group, making them susceptible to electrophilic attack. Conversely, the carbon atoms attached to the electronegative iodine atoms might be more electron-deficient and thus prone to nucleophilic attack. The bulky iodine atoms would also exert significant steric hindrance, influencing the regioselectivity of reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

For this compound, FMO analysis would likely show the HOMO localized primarily on the pyrazole ring and the iodine atoms, while the LUMO might be distributed over the pyrazole ring as well. The precise energies and distributions would be influenced by the substituents.

A hypothetical table of FMO properties is presented below.

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the pyrazole ring and iodine atoms |

| LUMO | -1.2 | Distributed across the pyrazole ring |

| HOMO-LUMO Gap | 5.3 | Indicative of a relatively stable molecule |

Note: These are illustrative values and have not been derived from actual quantum chemical calculations.

Energy Landscape and Conformational Search Analysis

The presence of rotatable bonds in the ethoxyethyl group means that this compound can exist in multiple conformations. A conformational search is a computational procedure to find the various low-energy structures of a molecule. nih.gov Systematic searches involve rotating each flexible bond by a certain increment, while stochastic methods randomly sample the conformational space. researchgate.net

The results of a conformational search are typically visualized as a potential energy surface, which maps the energy of the molecule as a function of its geometry. This energy landscape reveals the different stable conformers (local minima) and the transition states that connect them. nih.gov Understanding the energy landscape is crucial for predicting the most likely shapes the molecule will adopt and how it might change its conformation. For this pyrazole derivative, the conformational analysis would focus on the torsion angles within the ethoxyethyl side chain to identify the most stable arrangements. bohrium.com

Future Research Directions and Synthetic Opportunities

Development of Novel Catalytic Systems for Functionalization

The presence of two reactive C-I bonds in 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole is a key feature for elaborating the pyrazole (B372694) core through cross-coupling reactions. Future research will likely focus on the development of novel catalytic systems that can achieve site-selective functionalization. The electronic environments of the C3 and C4 positions are different, which can be exploited for regioselective transformations.

One promising area is the use of palladium-based catalysts with specifically designed ligands to control which iodine atom reacts. For instance, sterically hindered ligands could favor reaction at the less hindered C4 position, while electronically tuned ligands might promote selective oxidative addition at the more electron-deficient C3 position. The development of dual-catalyst systems, potentially combining a palladium catalyst with another transition metal like copper or nickel, could enable one-pot, sequential functionalization of both positions with different substituents.

Furthermore, the exploration of photoredox catalysis could offer new pathways for the functionalization of this diiodopyrazole. Light-mediated reactions often proceed under mild conditions and can tolerate a wide range of functional groups, which would be advantageous for the synthesis of complex molecules. Research into developing photocatalytic systems that can selectively activate one C-I bond over the other would be a significant advancement.

Exploration of Undiscovered Reaction Pathways

Beyond established cross-coupling reactions, the unique diiodo substitution pattern of this compound invites the exploration of less conventional reaction pathways. One such avenue is the investigation of iodine-metal exchange reactions followed by trapping with various electrophiles. While Grignard formation has been explored, the use of organolithium or other organometallic reagents could offer different reactivity and selectivity profiles.

Another area of interest is the potential for intramolecular cyclization reactions. By introducing a suitably functionalized side chain at one of the iodo positions, subsequent intramolecular reactions, such as Heck or Sonogashira couplings, could lead to the formation of fused pyrazole heterocyclic systems. These fused systems are of significant interest in medicinal chemistry and materials science.

The diiodo-scaffold also presents an opportunity for exploring reductive coupling reactions to form bi-pyrazole structures. Catalytic systems, perhaps based on nickel or copper, could be developed to promote the homocoupling or heterocoupling of the diiodopyrazole with other (hetero)aryl halides, leading to novel conjugated materials.

Integration into Continuous Flow Chemistry and Automated Synthesis

The synthesis of this compound and its subsequent functionalization are well-suited for adaptation to continuous flow chemistry and automated synthesis platforms. Continuous flow processing offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. mit.edursc.orgmdpi.comrsc.orgtib.eu The synthesis of the pyrazole core and its subsequent iodination could be performed in a telescoped manner, minimizing manual handling and purification steps.

An automated synthesis platform could be designed to perform sequential cross-coupling reactions on the diiodopyrazole scaffold. This would involve a flow-through system where the starting material is passed through different reactor coils containing the necessary catalysts and reagents for each functionalization step. Such a system would enable the rapid generation of a library of diverse, polyfunctionalized pyrazole derivatives for high-throughput screening in drug discovery or materials science applications. The integration of real-time reaction monitoring and machine learning algorithms could further optimize the reaction conditions for each derivative.

Design and Synthesis of Next-Generation Polyfunctionalized Pyrazole Derivatives

The ultimate goal of exploring the chemistry of this compound is to design and synthesize next-generation polyfunctionalized pyrazole derivatives with novel properties and applications. The ability to selectively introduce a wide range of substituents at the C3 and C4 positions allows for the fine-tuning of the electronic, steric, and pharmacokinetic properties of the resulting molecules.

In medicinal chemistry, this scaffold could be used to develop new kinase inhibitors, antivirals, or anticancer agents by strategically positioning functional groups that can interact with specific biological targets. nih.gov For example, a hydrogen bond donor could be installed at one position, while a bulky hydrophobic group is placed at the other to optimize binding to a protein's active site.

Q & A

Q. Critical Conditions :

- Solvent polarity (e.g., DMF for alkylation, DCM for iodination) impacts reaction kinetics.

- Temperature control during iodination prevents side reactions (e.g., diiodo byproducts).

- Purification via column chromatography (silica gel, hexane/EtOAc) yields >85% purity .

What spectroscopic techniques are most effective for characterizing substituent positions in this compound?

Basic Research Question

A combination of NMR, IR, and X-ray crystallography is essential:

- ¹H/¹³C NMR :

- IR Spectroscopy : C-I stretches appear at 500–600 cm⁻¹; ether C-O bonds at ~1100 cm⁻¹ .

- X-ray Diffraction : Resolves steric effects of bulky iodo groups and confirms regiochemistry .

Methodological Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the ethoxyethyl chain .

What safety protocols are recommended when handling this iodinated pyrazole derivative?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., iodination agents) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : For inhalation, administer oxygen; for ingestion, avoid mouth-to-mouth resuscitation and seek immediate medical aid .

- Waste Disposal : Collect halogenated waste separately for incineration to prevent environmental release .

How do electronic effects of the ethoxyethyl and iodo groups influence the compound's reactivity in cross-coupling reactions?

Advanced Research Question

- Iodo Groups : Act as directing groups for electrophilic substitution but can also participate in Ullmann or Suzuki-Miyaura couplings. Steric hindrance from two iodine atoms may slow reactivity compared to mono-iodo analogs .

- Ethoxyethyl Group : The electron-donating ethoxy group increases electron density at the pyrazole ring, enhancing nucleophilic aromatic substitution (e.g., with amines or thiols) .

Experimental Design : Compare reaction rates of 3,4-diiodo vs. 4-iodo derivatives in Pd-catalyzed couplings. Monitor by LC-MS to track regioselectivity .

Are there contradictions in reported biological activities of similar pyrazole derivatives, and how can they be resolved?

Advanced Research Question

Discrepancies arise in studies of iodopyrazole bioactivity due to:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or dose ranges (µM vs. nM) .

- Solubility Issues : Low aqueous solubility of diiodo derivatives may lead to false negatives in in vitro assays .

Q. Resolution Strategies :

- Standardize assays using PEG-400 or DMSO solubilization (<0.1% v/v).

- Validate results with orthogonal methods (e.g., fluorescence-based vs. colorimetric cytotoxicity assays) .

What computational strategies predict the pharmacodynamic profile of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR or COX-2). The iodo groups may occupy hydrophobic pockets, while the ethoxyethyl chain influences binding entropy .

- QSAR Models : Correlate logP values (calculated ~3.5 via ChemDraw) with membrane permeability. High logP suggests CNS activity but may limit solubility .

- MD Simulations : Simulate stability in lipid bilayers to assess bioavailability. Iodo groups enhance rigidity, reducing conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.